![molecular formula C30H50O4 B1250944 Iridobelamal A](/img/structure/B1250944.png)
Iridobelamal A
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Overview
Description
Iridobelamal A is a natural product found in Iris domestica and Iris tectorum with data available.
Scientific Research Applications
1. Anticancer Potential
Iridobelamal A has been identified as a compound with significant anticancer potential. Studies have shown that it, along with other iridals isolated from Iris tectorum and Belamcanda chinensis, demonstrates activity against human promyelocytic leukemia (HL-60) cells. This suggests a potential role in developing new anticancer treatments (Takahashi et al., 2000). Further research supports this application, as iridobelamal A and other compounds from Iris tectorum have shown cytotoxic effects against various human cancer cell lines, indicating their potential use in chemotherapy (Fang et al., 2008).
2. Anti-Inflammatory Effects
Iridobelamal A has been identified to have significant anti-inflammatory effects. A study on compounds from Belamcanda chinensis highlighted that iridobelamal A, along with other iridal-type triterpenoids, displayed notable anti-inflammatory effects by suppressing the expressions of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells (Kim et al., 2021).
3. Pharmacokinetic Properties
Iridoids, the class of compounds to which iridobelamal A belongs, have been extensively studied for their pharmacokinetic properties. These studies help in understanding how iridoids behave in terms of absorption, distribution, metabolism, and excretion, which is crucial for their development and utilization in pharmacological applications (Wang et al., 2020).
properties
Product Name |
Iridobelamal A |
---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2E)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3-[(3E,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dimethylcyclohexylidene]propanal |
InChI |
InChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25+/t27-,28?,29+,30+/m1/s1 |
InChI Key |
KVTCHSWVSFQOTP-BTUOOTBZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(/C(=C/CC[C@]1([C@@H](/C(=C(\C)/C=O)/CC[C@]1(C)O)CCCO)C)/C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)O)C)C |
synonyms |
iridobelamal A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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